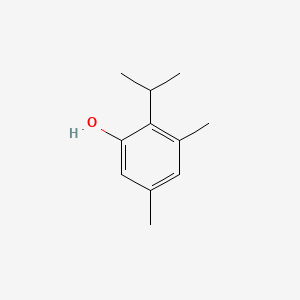
2-Isopropyl-3,5-xylenol
Cat. No. B8788664
Key on ui cas rn:
60834-80-2
M. Wt: 164.24 g/mol
InChI Key: AXWIKVJVPDHROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04013473
Procedure details


63 g of propylene are introduced into 244 g of 3,5-dimethylphenol and 22 g of p-toluene sulphonic acid at 120° C. Thereupon the mixture is stirred at this temperature for 3 h. The catalyst is removed by washing with sodium hydrogen carbonate solution. Then the mixture is fractionated. At boiling point 120° C (12 mm Hg) 57 g of 3,5-dimethyl-2-isopropylphenol are obtained.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH3:4][C:5]1[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:1][C:2]1[C:8]([CH:9]([CH3:11])[CH3:10])=[C:7]([OH:12])[CH:6]=[C:5]([CH3:4])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
|
Name
|
|
|
Quantity
|
244 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Thereupon the mixture is stirred at this temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with sodium hydrogen carbonate solution
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=C(C=C(C1)C)O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
